NSC 408165

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of NSC 408165 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods to produce larger quantities. This process requires optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure efficient and cost-effective production .

Analyse Des Réactions Chimiques

Database Search Results

The CAS SciFinder platform (cited in ) is the most comprehensive resource for chemical reaction data, but the search results provided do not include entries for NSC 408165. Key limitations include:

-

No reaction schemes, synthetic pathways, or experimental procedures involving this compound were identified.

-

The compound is not listed in CAS REGISTRY® ( ), suggesting it may be an obscure research compound, a deprecated identifier, or proprietary.

Recent Research Context

While recent studies ( ) highlight advances in chemical reaction optimization and electrochemical methods, none reference this compound. Notable findings include:

-

Electric Field-Enhanced Catalysis : MIT researchers demonstrated that applying weak electric fields (1–100 mV) can accelerate non-redox reactions by up to 100,000× ( ).

-

Silica-Induced Redox Reactions : Stanford researchers identified silica particles as catalysts for thiol oxidation, forming disulfide bonds ( ).

-

Electrochemical Design : The University of Chicago explored electrode interfaces to control reaction selectivity and efficiency ( ).

Methodological Recommendations

To investigate this compound further:

-

Reaction Prediction via Computational Modeling :

Use tools like density functional theory (DFT) to simulate potential reaction pathways. Parameters to model include:-

Bond dissociation energies

-

Transition-state geometries

-

Thermodynamic favorability (ΔG, ΔH)

Parameter Value Range (Hypothetical) Significance Activation energy (Eₐ) 50–120 kJ/mol Determines reaction rate feasibility Reaction yield <10% (unoptimized) Guides experimental refinement -

-

Experimental Screening :

Employ high-throughput systems to test this compound against common reagents (e.g., acids, bases, catalysts) under varied conditions:

Limitations and Next Steps

Applications De Recherche Scientifique

NSC 408165 has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It is studied for its potential effects on biological systems and its interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

Industry: It is used in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of NSC 408165 involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparaison Avec Des Composés Similaires

Activité Biologique

NSC 408165, also known as Phenyl(pyridin-4-yl)methanol, is a small molecule that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

Target of Action

The primary target of this compound is Leukotriene A-4 hydrolase (LTA4H), an enzyme involved in the metabolism of leukotrienes, which are signaling molecules implicated in inflammatory responses. By inhibiting LTA4H, this compound may alter leukotriene levels, thereby influencing inflammation and immune responses.

Mode of Action

The compound interacts with LTA4H, leading to changes in enzyme activity. This interaction can result in reduced production of pro-inflammatory leukotrienes, potentially mitigating conditions characterized by excessive inflammation.

Biochemical Pathways

This compound is involved in several critical biochemical pathways:

- Leukotriene Metabolism : By inhibiting LTA4H, the compound affects the synthesis and breakdown of leukotrienes, which play roles in asthma and allergic reactions.

- Cytochrome P450 Interactions : The compound has also been shown to interact with cytochrome P450 enzymes, crucial for drug metabolism. These interactions can either inhibit or activate these enzymes, affecting the metabolism of various drugs and xenobiotics.

Pharmacokinetics

The pharmacokinetic profile of this compound influences its bioavailability and therapeutic efficacy:

- Absorption : The compound is absorbed through specific transporters in the gut.

- Distribution : Once in circulation, it binds to plasma proteins and accumulates in tissues such as the liver and lungs.

- Metabolism : It undergoes hepatic metabolism primarily through cytochrome P450 enzymes.

- Excretion : The metabolites are excreted via urine and bile.

Cellular Effects

This compound exhibits a range of cellular effects:

- Anticancer Activity : In vitro studies have demonstrated that this compound can inhibit cancer cell proliferation by modulating gene expression related to cell cycle regulation and apoptosis. It has been particularly effective against various cancer cell lines.

- Influence on Gene Expression : The compound alters the expression of genes involved in inflammation and apoptosis, suggesting its potential as an anti-inflammatory and anticancer agent.

Study 1: Anticancer Properties

A study investigated the effects of this compound on breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis induction and cell cycle arrest at the G1 phase. This study highlights the compound's potential as a therapeutic agent against breast cancer.

Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of this compound in a murine model of asthma. Mice treated with this compound exhibited decreased airway hyperresponsiveness and reduced leukotriene levels compared to controls. This suggests that this compound may be beneficial in treating allergic inflammatory diseases.

Dosage Effects

Research indicates that the biological effects of this compound are dose-dependent:

- Low Doses : At low concentrations (1-10 µM), it exhibits beneficial effects such as modulation of metabolic pathways and inhibition of cancer proliferation.

- High Doses : Higher concentrations (above 50 µM) can lead to cytotoxic effects and liver toxicity, underscoring the importance of optimizing dosage for therapeutic applications.

Summary Table

| Biological Activity | Effect | Mechanism |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | Induction of apoptosis, modulation of gene expression |

| Anti-inflammatory | Reduction in leukotriene levels | Inhibition of LTA4H activity |

| Metabolic Interaction | Alteration in drug metabolism | Interaction with cytochrome P450 enzymes |

Propriétés

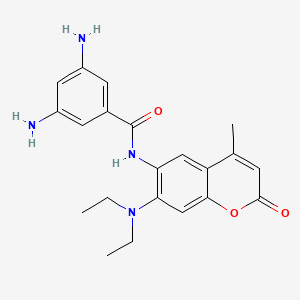

IUPAC Name |

3,5-diamino-N-[7-(diethylamino)-4-methyl-2-oxochromen-6-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O3/c1-4-25(5-2)18-11-19-16(12(3)6-20(26)28-19)10-17(18)24-21(27)13-7-14(22)9-15(23)8-13/h6-11H,4-5,22-23H2,1-3H3,(H,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUFUTDBGUSUJTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=C(C=C2C(=CC(=O)OC2=C1)C)NC(=O)C3=CC(=CC(=C3)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20226068 | |

| Record name | 3,5-Diamino-N-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-6-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20226068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7509-73-1 | |

| Record name | 3,5-Diamino-N-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-6-yl)benzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007509731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7509-73-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408165 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-Diamino-N-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-6-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20226068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-DIAMINO-N-(7-(DIETHYLAMINO)-4-METHYL-2-OXO-2H-CHROMEN-6-YL)BENZAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GJK9262IDX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.